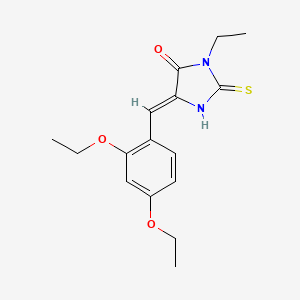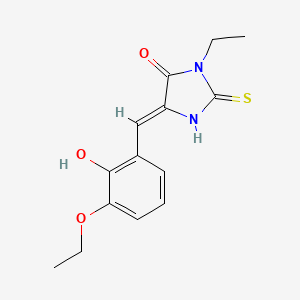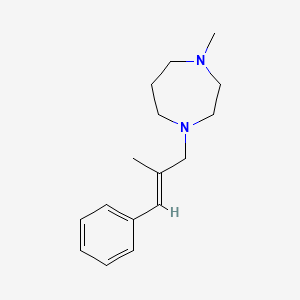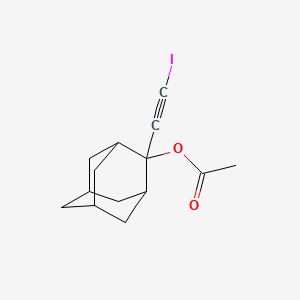![molecular formula C15H12Cl2N2O2 B5911082 N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide, also known as A771726, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide exerts its pharmacological effects by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. This leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, the proliferation of T cells and B cells is inhibited, and the growth of cancer cells is suppressed.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation of T cells and B cells by reducing the production of pyrimidine nucleotides. It induces apoptosis in cancer cells by activating the caspase cascade. It also has anti-inflammatory properties and reduces the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of DHODH, which makes it a useful tool for studying the role of DHODH in various diseases. It has been extensively studied, and its pharmacological effects are well-characterized. However, it also has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. It may also have off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for the research on N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide. One direction is to investigate its potential therapeutic applications in other diseases such as viral infections and metabolic disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in different animal models and human subjects. Furthermore, the development of more potent and selective DHODH inhibitors based on the structure of N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide is a promising area of research. Finally, the identification of biomarkers that can predict the response to N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide treatment is an important area of investigation.
Métodos De Síntesis
The synthesis of N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide involves the reaction between 2,4-dichlorobenzoic acid and 3-aminoacetanilide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide has been investigated for its potential therapeutic applications in various diseases such as autoimmune diseases, cancer, and inflammatory disorders. It has been shown to inhibit the proliferation of T cells and B cells, which play a crucial role in the pathogenesis of autoimmune diseases. Furthermore, it has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. In addition, it has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-6-5-10(16)7-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMSSODGOZFIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Acetylamino)phenyl]-2,4-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(dimethylamino)benzaldehyde O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911034.png)
![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-oxime](/img/structure/B5911046.png)
![2,4-dimethyl-7-phenylpyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B5911053.png)


![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(4-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911102.png)